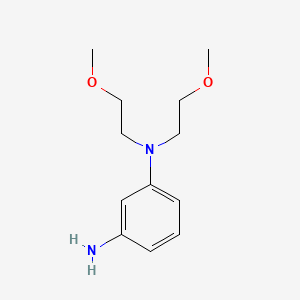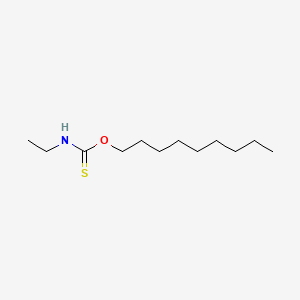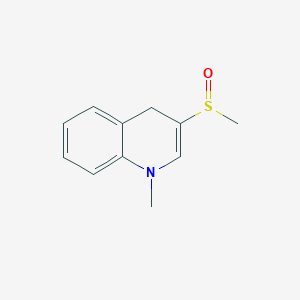
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is a chemical compound with the molecular formula C26H4F20P2. It is a type of phosphine ligand, which is commonly used in various chemical reactions and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] typically involves the reaction of pentafluoroethylphosphine with ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the pentafluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Phosphine, 1,2-ethanediylbis[diphenyl-]
- 1,2-Bis(dipentafluorophenylphosphino)ethane
Uniqueness
Phosphine, 1,2-ethanediylbis[bis(pentafluoroethyl)-] is unique due to its pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in catalytic reactions, offering advantages in terms of reaction efficiency and selectivity compared to other similar compounds .
Propiedades
Número CAS |
120263-08-3 |
|---|---|
Fórmula molecular |
C10H4F20P2 |
Peso molecular |
566.05 g/mol |
Nombre IUPAC |
2-[bis(1,1,2,2,2-pentafluoroethyl)phosphanyl]ethyl-bis(1,1,2,2,2-pentafluoroethyl)phosphane |
InChI |
InChI=1S/C10H4F20P2/c11-3(12,13)7(23,24)31(8(25,26)4(14,15)16)1-2-32(9(27,28)5(17,18)19)10(29,30)6(20,21)22/h1-2H2 |
Clave InChI |
VRTJROVMFYNMOI-UHFFFAOYSA-N |
SMILES canónico |
C(CP(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
